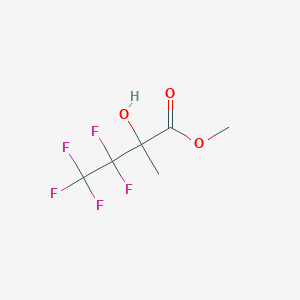
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester” is a chemical compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H7F5O3 . This indicates that it contains 6 carbon atoms, 7 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid with a predicted melting point of -18.34° C . It has a predicted density of approximately 1.4 g/mL and a predicted refractive index of n 20D 1.35 .Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Behavior of Esters
Esters, including parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in cosmetics, foodstuffs, and pharmaceutical drugs. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. Chlorinated by-products of these esters, formed through reactions with free chlorine, have been detected in wastewater and rivers, indicating environmental persistence and potential toxicity concerns (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications and Properties of Modified Esters
Biopolymer Ethers and Esters
Chemical modification of natural polymers like xylan into ethers and esters can result in materials with specific properties, useful in drug delivery and as additives in various applications. Such modifications highlight the versatility and application potential of esters derived from renewable resources (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Lactic Acid Esters
Lactic acid, a hydroxycarboxylic acid produced by fermentation, serves as a precursor for various chemicals via both chemical and biotechnological routes. Derivatives of lactic acid, such as lactate ester, highlight the feedstock's value in green chemistry and its role in producing environmentally friendly materials (Gao, Ma, & Xu, 2011).
Environmental and Health Aspects
The health and environmental implications of esters, including potential endocrine-disrupting effects and their behavior in aquatic environments, underline the importance of studying these compounds. While esters like parabens have been used safely in various products, their persistence in the environment and the formation of more stable and potentially toxic chlorinated by-products call for further research into their impact (Soni, Taylor, Greenberg, & Burdock, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O3/c1-4(13,3(12)14-2)5(7,8)6(9,10)11/h13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRAAVMCALKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)


![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)


![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)
![2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)

